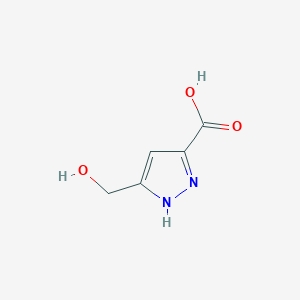![molecular formula C25H26N2O5 B6281278 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2127240-81-5](/img/no-structure.png)
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an amino acid derivative . It has a molecular weight of 432.48 and is in the form of a solid powder . The IUPAC name is 1-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H24N4O4/c1-15-22(23(29)30)25-26-28(15)16-10-12-27(13-11-16)24(31)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-14H2,1H3,(H,29,30) . This code provides a detailed description of the molecular structure.Physical And Chemical Properties Analysis
This compound is a solid powder . It has a molecular weight of 432.48 . The storage temperature is room temperature .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the piperidine nitrogen, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperidine nitrogen. The Fmoc-protected piperidine is then coupled with the pyrrolidine-3-carboxylic acid derivative to form the desired compound.", "Starting Materials": [ "Piperidine", "9H-Fluorene", "Methanol", "Methanesulfonic acid", "Pyridine", "Diethyl ether", "Triethylamine", "Pyrrolidine-3-carboxylic acid", "N,N'-Dicyclohexylcarbodiimide", "Fmoc-Cl" ], "Reaction": [ "Protection of piperidine nitrogen with Fmoc-Cl in the presence of diisopropylethylamine (DIPEA)", "Reduction of 9H-fluorene to 9H-fluoren-9-ol using sodium borohydride in methanol", "Conversion of 9H-fluoren-9-ol to 9H-fluoren-9-ylmethanol using methanesulfonic acid in diethyl ether", "Coupling of Fmoc-protected piperidine with pyrrolidine-3-carboxylic acid derivative in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and pyridine", "Deprotection of Fmoc group using piperidine in DMF", "Oxidation of the resulting compound to form the desired product using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane" ] } | |
CAS-Nummer |
2127240-81-5 |
Produktname |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid |
Molekularformel |
C25H26N2O5 |
Molekulargewicht |
434.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-difluoro-1-[(E)-2-nitroethenyl]benzene](/img/structure/B6281283.png)
